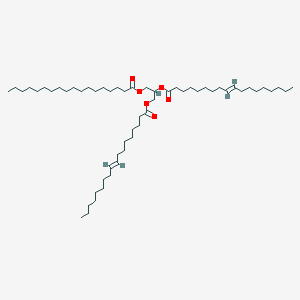

1,2-Dielaidoyl-3-stearoyl-rac-glycerol

Description

Propriétés

IUPAC Name |

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25+,30-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNHWWNZNIGDAQ-WGSDILPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H106O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2410-28-8 | |

| Record name | Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

22.5 - 23.5 °C | |

| Record name | Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Direct Esterification of Glycerol with Fatty Acids

The most widely reported method for synthesizing glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate involves stepwise esterification of glycerol with oleic and stearic acids under acidic or enzymatic catalysis. The reaction typically proceeds via nucleophilic acyl substitution, where the hydroxyl groups of glycerol react with activated fatty acid derivatives (e.g., acyl chlorides or anhydrides).

Catalytic Systems and Reaction Conditions

Strong mineral acids like sulfuric acid (H₂SO₄) are commonly used to protonate carbonyl oxygen, enhancing the electrophilicity of the fatty acid. For example, Kastratović and Bigović (2018) demonstrated that H₂SO₄ achieves a stearic acid conversion of 92.1% in esterification reactions with 1-butanol at 45°C over 210 minutes. Similar conditions apply to glycerol esterification, though the steric bulk of glycerol necessitates higher temperatures (60–80°C) and extended reaction times (6–24 hours).

Table 1: Optimization of Esterification Parameters for TAG Synthesis

Regioselectivity Challenges

Achieving regioselective esterification at the sn-1 and sn-2 positions is challenging due to glycerol’s three equivalent hydroxyl groups. To circumvent this, protective group strategies are employed:

-

Selective Protection : Temporarily blocking the sn-3 hydroxyl with a tert-butyldimethylsilyl (TBDMS) group allows sequential esterification of sn-1 and sn-2 with oleic acid, followed by deprotection and stearic acid coupling.

-

Kinetic Control : Leveraging differences in reactivity between primary (sn-1/3) and secondary (sn-2) hydroxyls. Primary hydroxyls react faster, enabling partial selectivity when using stoichiometric acyl donors.

Enzymatic Synthesis Using Lipases

Lipase-Catalyzed Transesterification

Enzymatic methods offer superior regioselectivity and milder conditions compared to chemical synthesis. Immobilized lipases from Rhizomucor miehei (Lipozyme RM IM) or Candida antarctica (Novozym 435) are frequently used due to their sn-1,3 specificity, enabling precise placement of stearic acid at the sn-3 position.

Solvent-Free Systems

In a typical protocol, glycerol is mixed with vinyl esters of oleic and stearic acids in a 1:2:1 molar ratio. Lipase (5–10 wt%) is added, and the mixture is agitated at 50–60°C under vacuum to remove byproduct acetaldehyde. This approach achieves >85% yield of the target TAG with minimal side products.

Table 2: Performance of Lipases in TAG Synthesis

| Lipase Source | Specific Activity (U/mg) | Regioselectivity | Yield (%) |

|---|---|---|---|

| Rhizomucor miehei | 1200 | sn-1,3 | 88.2 |

| Candida antarctica | 950 | Non-specific | 78.5 |

| Thermomyces lanuginosus | 800 | sn-1,3 | 82.4 |

Solvent-Mediated Systems

Polar solvents like tert-butanol enhance glycerol solubility, improving enzyme-substrate interaction. However, solvent removal adds complexity to downstream processing.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures contain unreacted fatty acids, monoacylglycerols (MAGs), and diacylglycerols (DAGs). Silica gel column chromatography with hexane:ethyl acetate (9:1) eluent effectively isolates the target TAG. Preparative HPLC using C18 columns and acetone:acetonitrile (70:30) achieves >99% purity.

Spectroscopic Characterization

-

NMR : ¹H NMR (CDCl₃, 400 MHz) displays distinct signals for glycerol backbone protons (δ 4.15–4.35 ppm), olefinic protons of oleic acid (δ 5.35 ppm), and methyl groups of stearic acid (δ 0.88 ppm).

-

Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 887.4 [M+H]⁺, consistent with the formula C₅₇H₁₀₆O₆.

Industrial-Scale Production Considerations

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 1,2-Dielaidoyl-3-Stéaroyl-rac-glycérol a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions d'oxydation et d'hydrolyse des lipides.

Biologie : Investigué pour son rôle dans le métabolisme lipidique cellulaire et les voies de signalisation.

Médecine : Étudié pour ses effets potentiels sur les troubles liés aux lipides et son utilisation dans les systèmes d'administration de médicaments.

Industrie : Utilisé dans la formulation de cosmétiques et de produits alimentaires en raison de ses propriétés émollientes.

Mécanisme d'action

Le mécanisme d'action du 1,2-Dielaidoyl-3-Stéaroyl-rac-glycérol implique son interaction avec les membranes lipidiques et les enzymes. Le composé peut s'intégrer dans les bicouches lipidiques, affectant la fluidité et la perméabilité des membranes. Il sert également de substrat aux lipases, qui hydrolysent les liaisons esters pour libérer des acides gras libres et du glycérol. Ces acides gras libres peuvent ensuite participer à diverses voies métaboliques, influençant les fonctions cellulaires.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C57H106O6

- Molecular Weight : Approximately 886.799 g/mol

- IUPAC Name : 1-[(9E)-octadec-9-enoyloxy]-3-(octadecanoyloxy)propan-2-yl (9E)-octadec-9-enoate

This compound features a combination of saturated and unsaturated fatty acids, influencing its physical characteristics and biological functions.

Biochemistry and Lipid Metabolism

Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate plays a significant role in lipid metabolism. It serves as an energy storage molecule and is involved in various metabolic pathways:

- Energy Storage : Acts as a reservoir for energy in biological systems.

- Lipid Metabolism Studies : Investigated for its interactions with enzymes such as lipases, which hydrolyze triglycerides into free fatty acids and glycerol.

Food Industry

In the food sector, this compound is utilized for its emulsifying and stabilizing properties:

- Emulsifier : Helps in the formation of stable emulsions, improving texture and shelf life of food products.

- Stabilizer : Enhances the stability of oils and fats in processed foods.

Pharmaceutical Applications

The biocompatibility of glycerol esters makes them suitable for drug delivery systems:

- Drug Delivery Vehicles : Explored for encapsulating therapeutic agents, enhancing their solubility and bioavailability.

- Potential Antioxidant Properties : Due to the presence of unsaturated fatty acids, it may scavenge free radicals, providing health benefits .

Cosmetic and Personal Care Products

Glycerol esters are commonly used in cosmetics for their moisturizing properties:

- Moisturizers : Acts as a skin conditioning agent, improving hydration.

- Stabilizers in Formulations : Maintains the consistency and texture of creams and lotions.

Case Study 1: Lipase-Catalyzed Hydrolysis

A study investigated the lipase-catalyzed hydrolysis of high-oleic oil models using glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate. The research provided insights into enzymatic processes critical for food chemistry and biochemistry, demonstrating the compound's utility as a model substrate .

Case Study 2: Cardiovascular Health

Research has indicated that dietary intake of triacylglycerols containing unsaturated fatty acids can positively influence lipid profiles, potentially reducing cardiovascular disease risk. Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate's composition supports this hypothesis by promoting healthier lipid metabolism.

Mécanisme D'action

The mechanism of action of 1,2-Dielaidoyl-3-Stearoyl-rac-glycerol involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for lipases, which hydrolyze the ester bonds to release free fatty acids and glycerol. These free fatty acids can then participate in various metabolic pathways, influencing cellular functions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate and Analogues

Key Findings from Comparative Analysis

Acyl Chain Length and Saturation The primary compound contains long-chain fatty acids (C18:1 and C18:0), whereas analogues like glycerol 1,2-didodecanoate 3-tetradecanoate use shorter (C12 and C14) saturated chains, resulting in lower molecular weight (~626 g/mol) and higher melting points . Unsaturation (9Z-octadecenoate) introduces kinks in the acyl chain, reducing crystallinity and enhancing solubility in nonpolar solvents compared to fully saturated analogues .

Positional Isomerism Glycerol 1,2-dioctadecanoate 3-(9Z-octadecenoate) is a positional isomer of the primary compound, with stearate at sn-1/2 and oleate at sn-3. This subtle difference alters metabolic pathways; sn-3 unsaturated TAGs are preferentially hydrolyzed by pancreatic lipases in humans .

Functional Modifications Phosphorylated derivatives (e.g., glycerol 3-phosphate analogues) exhibit enhanced polarity, enabling roles in cell membrane biosynthesis or signaling, unlike nonpolar TAGs .

Analytical Characterization

- LC-MS/MS data for related compounds (e.g., HMDB0030969) reveal distinct fragmentation patterns under QTOF conditions, aiding structural identification. For example, the primary compound’s molecular ion ([M+H]⁺) at m/z 888.45 differs from phosphorylated derivatives ([M-H]⁻ at m/z 724.96) .

Research Implications and Industrial Relevance

Activité Biologique

Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate, also known as a triacylglycerol, is an organic compound that plays a significant role in biological systems, particularly in the context of lipid metabolism and cellular functions. This article reviews the biological activity of this compound, highlighting its chemical properties, metabolic pathways, and potential health implications based on available research.

Chemical Structure and Classification

Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate belongs to the class of triacylglycerols (TAGs), which are esters derived from glycerol and three fatty acids. Specifically, this compound consists of two unsaturated fatty acids (oleic acid) and one saturated fatty acid (stearic acid). Its molecular structure can be represented as follows:

This structure is significant as it influences the compound's physical properties and biological activity.

Metabolism and Bioavailability

Triacylglycerols, including Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate, are primarily stored in adipose tissue and serve as a major energy reserve. Upon mobilization, they undergo hydrolysis by lipases to release free fatty acids and glycerol, which can then be utilized by various tissues for energy production through β-oxidation. The bioavailability of this compound is influenced by dietary intake and metabolic conditions.

Health Implications

-

Cardiovascular Health :

- Some studies suggest that the consumption of unsaturated fatty acids (like those found in this compound) can improve lipid profiles by lowering LDL cholesterol levels while increasing HDL cholesterol levels. This effect may contribute to cardiovascular health by reducing the risk of atherosclerosis .

- Anti-inflammatory Properties :

- Cell Membrane Integrity :

Research Findings

Several studies have examined the biological activity of glycerides similar to Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate. Below is a summary of key findings from recent research:

Case Study 1: Dietary Impact on Lipid Profiles

In a clinical trial involving participants with dyslipidemia, those who replaced saturated fats with unsaturated fats (including those rich in oleic acid) showed significant improvements in their lipid profiles over a six-month period. The study highlighted the importance of dietary fats in managing cardiovascular risk factors.

Case Study 2: Inflammation Reduction

A cohort study assessed the effects of a Mediterranean diet rich in olive oil (which contains similar fatty acids) on inflammatory markers. Results indicated a substantial decrease in C-reactive protein levels among participants adhering to the diet compared to control groups.

Q & A

Q. How can the purity and structural integrity of Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate be verified in synthetic preparations?

- Methodological Answer: Purity assessment typically employs thin-layer chromatography (TLC) with visualization under UV light or iodine vapor, as described for phospholipid analogs in Avanti Polar Lipids protocols . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve acyl chain positions and glycerol backbone stereochemistry. For quantitative purity, high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) is recommended, with retention times calibrated against certified standards .

Q. What are the standard protocols for synthesizing this compound with high regioselectivity?

- Methodological Answer: Enzymatic synthesis using phospholipase A₂ (PLA₂) is a validated approach. Paltauf (1976) demonstrated that PLA₂ selectively hydrolyzes acyl chains at the sn-2 position, enabling regioselective acylation of glycerol backbones. Catalytic hydrogenation with platinum catalysts can stabilize unsaturated chains (e.g., 9Z-octadecenoate) during synthesis . Solvent systems (e.g., chloroform/methanol) and temperature control (20–25°C) are critical to prevent acyl migration .

Q. What analytical techniques are suitable for characterizing its physical-chemical properties?

- Methodological Answer: Differential scanning calorimetry (DSC) measures phase transition temperatures to assess acyl chain packing and bilayer stability . Mass spectrometry (MS), particularly MALDI-TOF, confirms molecular weight (887.45 g/mol) and detects impurities . Surface pressure-area isotherms via Langmuir troughs quantify monolayer behavior at air-water interfaces .

Advanced Research Questions

Q. How to design experiments to assess the compound’s impact on membrane bilayer stability and fluidity?

- Methodological Answer: Incorporate the compound into model lipid bilayers (e.g., DOPC vesicles) and use fluorescence anisotropy with probes like DPH or Laurdan to measure membrane order. Contrast results with control systems lacking the stearoyl (C18:0) chain at the sn-3 position. X-ray diffraction can resolve lamellar spacing changes, while neutron scattering detects acyl chain tilt angles . Statistical validation via ANOVA is essential to distinguish experimental variability from true effects .

Q. What experimental variables influence its behavior in lipid nanoparticle (LNP) formulations for drug delivery?

- Methodological Answer: Key variables include:

- Acyl chain asymmetry: The sn-1/2 di-9Z-octadecenoyl vs. sn-3 stearoyl configuration affects packing efficiency and payload release kinetics.

- pH-sensitive headgroups: Substitute the phosphate group (if present) with ionizable amines to study endosomal escape efficacy .

- Buffer composition: Ionic strength (e.g., NaCl concentration) modulates colloidal stability, measured via dynamic light scattering (DLS) .

Q. How to resolve discrepancies in reported thermodynamic properties (e.g., melting points, enthalpy) across studies?

- Methodological Answer: Conduct meta-analysis of published DSC data, controlling for variables like heating rates (1–5°C/min) and hydration levels. Replicate experiments under standardized conditions (e.g., 50 mM Tris-HCl, pH 7.4). Discrepancies often arise from impurities or polymorphic phase behavior; synchrotron XRD can differentiate crystalline vs. gel phases . For conflicting enzymatic activity data, compare phospholipase specificity (e.g., PLA₂ vs. PLC) across studies .

Q. What strategies optimize its use as a substrate for phospholipase-mediated signaling studies?

- Methodological Answer: Radiolabel the stearoyl chain at sn-3 with ¹⁴C or ³H to track hydrolysis products. Use stopped-flow kinetics to measure PLA₂ activity, varying calcium concentrations (0.1–2 mM) to modulate enzyme affinity. For fluorescence-based assays, incorporate BODIPY-labeled analogs and monitor quenching via Förster resonance energy transfer (FRET) .

Data Analysis and Contradiction Management

Q. How to statistically validate differences in bilayer incorporation efficiency between analogs?

- Methodological Answer: Apply Student’s t-test for pairwise comparisons (e.g., di-9Z-octadecenoyl vs. di-10Z-nonadecenoyl chains). For multi-group studies (e.g., varying acyl chain lengths), use one-way ANOVA with post-hoc Tukey tests. Report effect sizes (Cohen’s d) and confidence intervals (95% CI) to contextualize significance .

Q. How to address inconsistencies in cytotoxicity profiles in cellular models?

- Methodological Answer: Standardize cell lines (e.g., HEK293 vs. HeLa) and exposure times (24–72 hours). Pre-treat samples with serum albumin to isolate membrane-specific effects from nonspecific protein interactions. Flow cytometry with Annexin V/PI staining distinguishes apoptosis from necrosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.